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Compound of Interest

Compound Name: GSK2879552

Cat. No.: B607812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK2879552, a potent and

selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). It details the compound's

mechanism of action, its quantifiable effects on cancer cells, and the experimental protocols

used to elucidate its function.

Introduction: Targeting the Epigenome
GSK2879552 is an orally bioavailable, irreversible, and mechanism-based inhibitor of Lysine-

Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent

demethylase that plays a critical role in regulating gene expression by removing methyl groups

from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3][4] Overexpression of LSD1 is

implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC) and

acute myeloid leukemia (AML), making it a significant target for therapeutic intervention.[1][3]

GSK2879552 was developed to selectively inactivate LSD1, thereby altering the epigenetic

landscape and inhibiting the growth of cancer cells.[1][5]
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LSD1 functions primarily as a transcriptional corepressor by demethylating mono- and di-

methylated H3K4 (H3K4me1/2), marks associated with active gene transcription.[6] By

removing these activating marks, LSD1 suppresses the expression of target genes, including

tumor suppressor genes.[1][2]

GSK2879552 acts as an irreversible, mechanism-based inactivator of LSD1.[7] It forms a

covalent adduct with the flavin adenine dinucleotide (FAD) cofactor essential for LSD1's

catalytic activity.[4][8] This inactivation prevents the demethylation of H3K4.[3] Consequently,

the inhibition of LSD1 by GSK2879552 leads to an accumulation of H3K4 methylation, which in

turn alters gene expression to suppress tumor growth and promote cell differentiation.[1][2]

This mechanism has shown potent anti-proliferative effects in SCLC and AML cell lines.[3][9]
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Caption: Mechanism of GSK2879552 Action on LSD1-Mediated Histone Demethylation.
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Quantitative Data Summary
The efficacy of GSK2879552 has been quantified through various biochemical and cell-based

assays. The following tables summarize its inhibitory potency and anti-proliferative activity.

Table 1: Biochemical Potency of GSK2879552
Parameter Value Enzyme/Complex Notes

IC₅₀ 24 nM LSD1

Determined from a

screen of 2.5 million

compounds.[8]

Kᵢ app 1.7 ± 0.5 μM LSD1

Apparent inhibitor

constant for time-

dependent

inactivation.[10]

kᵢₙₐ꜀ₜ 0.11 ± 0.01 min⁻¹ LSD1

Maximal rate of

enzyme inactivation.

[10]

Table 2: Anti-proliferative Activity in Cancer Cell Lines
Cell Line Type EC₅₀ Range Notes

Acute Myeloid Leukemia

(AML)
2 - 240 nM

Potent activity observed across

a range of AML cell lines.[11]

Small Cell Lung Cancer

(SCLC)
Potent Inhibition

Demonstrated potent,

cytostatic anti-proliferative

activity.[5]

Average (20 AML cell lines) 137 ± 30 nM
Average EC₅₀ from a 10-day

proliferation assay.[12]

Table 3: In Vivo Efficacy in Xenograft Models
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Xenograft Model Administration
Tumor Growth
Inhibition (TGI)

Reference

NCI-H1417 (SCLC) 1.5 mg/kg, p.o. daily 83% [13]

NCI-H526 (SCLC) 1.5 mg/kg, p.o. daily 57% [13]

NCI-H510 (SCLC) 1.5 mg/kg, p.o. daily 38% [13]

NCI-H69 (SCLC) 1.5 mg/kg, p.o. daily 49% [13]

Key Experimental Protocols
The characterization of GSK2879552 involves several standard and specialized experimental

procedures.

LSD1 Enzyme Inhibition Assay (HRP-Coupled)
This assay measures the enzymatic activity of LSD1 and its inhibition by GSK2879552.

Methodology:

Reaction Setup: The assay is performed in a 384-well plate format. Each well contains 5 nM

recombinant LSD1 protein and 2.5 μM of a biotinylated H3K4me2 peptide substrate in an

assay buffer (50 mM HEPES pH 7.5, 1 U/mL HRP, 1 mM CHAPS, 0.03% dBSA).

Inhibitor Addition: GSK2879552 is added at various concentrations to the reaction wells. A

DMSO control is run in parallel.

Initiation and Detection: The reaction is initiated by adding 10 μM Amplex Red. As LSD1

demethylates the peptide, hydrogen peroxide is produced, which reacts with Amplex Red in

the presence of HRP to generate the fluorescent product, resorufin.

Measurement: Fluorescence intensity (Excitation: 531 nm, Emission: 595 nm) is measured

over time using a plate reader.

Data Analysis: The rate of reaction is calculated. IC₅₀ values are determined by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration and fitting the

data to a four-parameter equation.[7]
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Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of GSK2879552 on the proliferation and viability of cancer cell

lines.

Methodology:

Cell Seeding: Cancer cells (e.g., AML or SCLC lines) are seeded into 384-well plates at an

empirically determined optimal density that allows for logarithmic growth over the assay

period (typically 6-10 days).[7][12]

Compound Treatment: 24 hours after seeding, cells are treated with a dilution series of

GSK2879552 (e.g., 20-point, twofold dilutions) or a DMSO vehicle control.[7] An untreated

plate is harvested at the time of compound addition (T0) to quantify the initial cell number.

Incubation: Plates are incubated for 6 to 10 days at 37°C in a 5% CO₂ environment.[12][13]

Lysis and Signal Detection: At the end of the incubation period, CellTiter-Glo® Reagent is

added to lyse the cells and generate a luminescent signal proportional to the amount of ATP

present, which correlates with the number of viable cells.

Measurement: Luminescence is measured using a microplate reader.

Data Analysis: The luminescence values are normalized to the T0 values. Concentration-

response curves are generated to determine the EC₅₀ (the concentration required to inhibit

50% of cell growth).[7][12]
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Cell Proliferation Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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